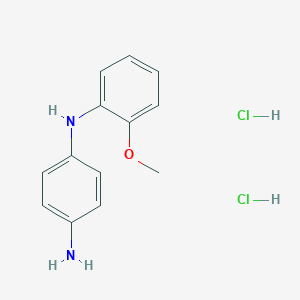

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

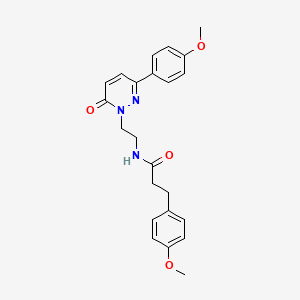

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 2355385-27-0 . It has a molecular weight of 287.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12 (13)15-11-8-6-10 (14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is a solid substance .Applications De Recherche Scientifique

Aggregation-Induced Emission Enhancement

One fascinating application is in the study of compounds exhibiting aggregation-induced emission enhancement (AIEE). For instance, derivatives synthesized from related compounds have been observed to exhibit strong emission in protic solvents due to aggregation, a property that can be harnessed for fluorescence sensing of volatile organic solvents (Wu et al., 2015).

Corrosion Inhibition

Another important application is in corrosion inhibition. Novel synthesized compounds akin to N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride have shown remarkable efficacy as corrosion inhibitors for mild steel in acidic environments. These inhibitors function by blocking the metal surface through adsorption, providing a cost-effective and straightforward method for protecting metals in industrial settings (Singh & Quraishi, 2016).

Fluorescence Photopatterning and Explosive Detection

Furthermore, the compound's derivatives have applications in fluorescence photopatterning and as materials for optical limiting and explosive detection. This involves the synthesis of hyperbranched polymers containing the compound, which exhibit aggregation-induced or enhanced emission. These properties can be exploited for creating photopatterns and detecting explosives, due to the efficient quenching of fluorescence by nitroaromatic compounds (Hu et al., 2012).

Electrochemical Synthesis and Modification

The electrochemical properties of related compounds have also been explored, leading to the regioselective synthesis of derivatives. This process involves anodic oxidation in the presence of nucleophiles, showcasing a mild and environmentally friendly approach to synthesizing complex diamine derivatives with potential applications in material science and organic synthesis (Sharafi-kolkeshvandi et al., 2016).

Propriétés

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWLNLHCEUPJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)

![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)

![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)

![5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2587179.png)

![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2587180.png)

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)